

# Meta-analysis of Ivaltinostat Combination Therapies in Clinical Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Ivaltinostat**, a novel histone deacetylase (HDAC) inhibitor, is showing promise in early-phase clinical trials when used in combination with standard-of-care chemotherapies for the treatment of advanced solid tumors, particularly pancreatic adenocarcinoma. This guide provides a comparative analysis of the available clinical trial data for two distinct **Ivaltinostat** combination regimens, summarizing quantitative outcomes, detailing experimental protocols, and visualizing key biological and procedural pathways.

### **Quantitative Data Summary**

The clinical development of **Ivaltinostat** in combination therapies has primarily focused on two regimens targeting metastatic pancreatic adenocarcinoma. The following tables summarize the key efficacy and safety findings from these studies.

Table 1: Comparison of Clinical Trial Outcomes for Ivaltinostat Combination Therapies



| Parameter                                                            | Ivaltinostat + Gemcitabine<br>+ Erlotinib (Phase I/II)[1][2]             | Ivaltinostat + Capecitabine<br>(Phase Ib/II -<br>NCT05249101)[3][4][5]                                           |
|----------------------------------------------------------------------|--------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------|
| Indication                                                           | Untreated Locally Advanced or<br>Metastatic Pancreatic<br>Adenocarcinoma | Metastatic Pancreatic Adenocarcinoma (maintenance therapy after first-line fluoropyrimidine- based chemotherapy) |
| Primary Endpoint                                                     | Objective Response Rate<br>(ORR)                                         | Recommended Phase 2 Dose<br>(RP2D) of Ivaltinostat (Phase<br>Ib), Efficacy (Phase II)                            |
| Objective Response Rate (ORR)                                        | 25.0% (in 16 evaluable patients)                                         | Data from Phase II not yet mature                                                                                |
| Disease Control Rate (DCR)                                           | 93.8% (in 16 evaluable patients)                                         | 65% (Stable Disease or No<br>Evidence of Disease in 28<br>Phase Ib patients)[5]                                  |
| Median Overall Survival (OS)                                         | 8.6 months (95% CI: 5.3-11.2)                                            | Data from Phase II not yet mature                                                                                |
| Median Progression-Free<br>Survival (PFS)                            | 5.3 months (95% CI: 3.7-5.8)                                             | Data from Phase II not yet mature                                                                                |
| Maximum Tolerated Dose<br>(MTD) / Recommended Phase<br>2 Dose (RP2D) | 250 mg/m² (MTD)[1][2]                                                    | 250 mg/m² (RP2D)[5]                                                                                              |

### **Experimental Protocols**

A detailed understanding of the methodologies employed in these clinical trials is crucial for the interpretation of the results and for designing future studies.

# Ivaltinostat in Combination with Gemcitabine and Erlotinib (Phase I/II)



This single-arm study was designed to evaluate the safety and efficacy of **Ivaltinostat** when added to a standard gemcitabine and erlotinib regimen in patients with previously untreated advanced pancreatic ductal adenocarcinoma.[1][2]

- Phase I (Dose Escalation):
  - A 3+3 dose-escalation design was used to determine the Maximum Tolerated Dose (MTD)
     of Ivaltinostat.[1]
  - Patients received Ivaltinostat intravenously on days 1, 8, and 15 of a 28-day cycle.[1][2]
  - Gemcitabine was administered at a fixed dose of 1000 mg/m² intravenously on days 1, 8, and 15.[1][2]
  - Erlotinib was given orally at a fixed dose of 100 mg/day.[1][2]
  - The initial dose of Ivaltinostat was 187.5 mg/m² and was escalated to 250 mg/m² and 312.5 mg/m².[1]
- Phase II:
  - Patients received the MTD of Ivaltinostat (250 mg/m²) determined in Phase I, in combination with the same fixed doses of gemcitabine and erlotinib for six cycles.[1][2]
  - The primary endpoint was the Objective Response Rate (ORR).[1][2]
  - Secondary endpoints included Overall Survival (OS), Disease Control Rate (DCR), and Progression-Free Survival (PFS).[1][2]

# Ivaltinostat in Combination with Capecitabine (Phase Ib/II - NCT05249101)

This study is a two-part trial evaluating **Ivaltinostat** with capecitabine as maintenance therapy for patients with metastatic pancreatic adenocarcinoma whose disease has not progressed on first-line fluoropyrimidine-based chemotherapy.[3][4]

Phase Ib (Dose Escalation):



- The primary objective was to determine the Recommended Phase 2 Dose (RP2D) of
   Ivaltinostat in combination with a fixed dose of capecitabine.[3][4]
- Three dose levels of Ivaltinostat (60, 125, and 250 mg/m²) were studied in cohorts of up to 6 patients each.[4]
- Ivaltinostat was administered as an intravenous infusion once a week for two weeks, followed by a one-week rest period within a 21-day cycle.[3]
- Capecitabine was administered orally at a fixed dose of 1000 mg/m² twice daily on days 1 to 14 of the 21-day cycle.[3][4]
- Phase II (Randomized):
  - Patients are randomized in a 1:1 ratio to receive either Ivaltinostat (at the RP2D of 250 mg/m²) plus capecitabine or capecitabine monotherapy.[3][4]
  - The treatment schedule for both arms follows the 21-day cycle established in Phase Ib.[3]
     [4]
  - Tumor response is assessed every 6 weeks up to Cycle 10, and then every 9 weeks thereafter, using RECIST v1.1 criteria.[4]

#### **Visualizations**

The following diagrams illustrate the proposed mechanism of action of **Ivaltinostat** and the workflows of the described clinical trials.





Click to download full resolution via product page

Caption: Proposed mechanism of action for Ivaltinostat as an HDAC inhibitor.





Click to download full resolution via product page

Caption: Workflow for the Phase I/II trial of Ivaltinostat with Gemcitabine and Erlotinib.





Click to download full resolution via product page

Caption: Workflow for the Phase Ib/II trial of Ivaltinostat with Capecitabine (NCT05249101).



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A phase I/II study of ivaltinostat combined with gemcitabine and erlotinib in patients with untreated locally advanced or metastatic pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I/II study of ivaltinostat combined with gemcitabine and erlotinib in patients with untreated locally advanced or metastatic pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. A Study of Ivaltinostat Plus Capecitabine or Capecitabine in Metastatic Pancreatic Adenocarcinoma [clin.larvol.com]
- To cite this document: BenchChem. [Meta-analysis of Ivaltinostat Combination Therapies in Clinical Trials: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684661#meta-analysis-of-clinical-trials-involving-ivaltinostat-combination-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com